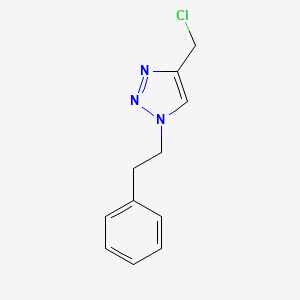![molecular formula C12H12N4 B1491672 1-乙基-7-(吡啶-4-基)-1H-咪唑并[1,2-b]吡唑 CAS No. 2098141-48-9](/img/structure/B1491672.png)
1-乙基-7-(吡啶-4-基)-1H-咪唑并[1,2-b]吡唑
描述
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化剂和抗菌剂
由于其多组分和绿色合成路线,吡唑衍生物已被合成,并作为抗氧化剂和抗菌剂具有潜力 .
癌症研究
含有吡唑部分的化合物在各种细胞系中显示出显著的抗癌功效,表明它们在癌症研究和治疗中的应用 .
治疗潜力
咪唑类化合物与吡唑结构相似,已被探索用于治疗各种疾病的治疗潜力 .
抗利什曼原虫和抗疟疾活性
含有吡唑的化合物以其有效的抗利什曼原虫和抗疟疾活性而闻名,表明它们在寄生虫病研究中的应用 .
合成技术和生物活性
作用机制
Target of Action
The primary targets of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole interacts with its targets through a process that involves molecular docking . The compound binds to the target organism, inhibiting its growth and proliferation . This interaction results in the compound’s antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the target organisms, disrupting their ability to infect and proliferate within the host . The downstream effects of this disruption include the reduction of disease symptoms and the prevention of disease progression .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is well-absorbed and distributed within the body, effectively reaching its target organisms
Result of Action
The action of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole results in significant antileishmanial and antimalarial effects . The compound has been shown to be more active than standard drugs such as miltefosine and amphotericin B deoxycholate . These effects are observed at the molecular and cellular levels, with the compound inhibiting the growth and proliferation of the target organisms .
Action Environment
The action, efficacy, and stability of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature . .
生化分析
Biochemical Properties
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and processes .
Cellular Effects
The effects of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole on cells are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active or allosteric sites. For example, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities. At higher doses, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound .
Metabolic Pathways
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism . Additionally, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can affect the levels of metabolites such as ATP, NADH, and pyruvate, further influencing cellular metabolic processes .
Transport and Distribution
The transport and distribution of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can bind to cytoplasmic and nuclear proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole to specific cellular compartments . The localization of this compound within different organelles can influence its interactions with biomolecules and its overall efficacy .
属性
IUPAC Name |
1-ethyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-15-7-8-16-12(15)11(9-14-16)10-3-5-13-6-4-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZOUUQIWZOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


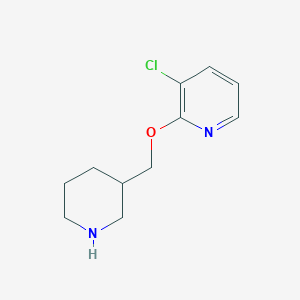
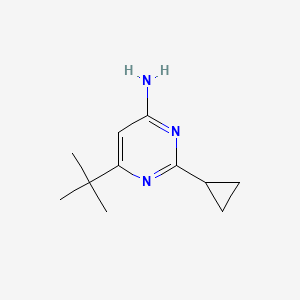
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)
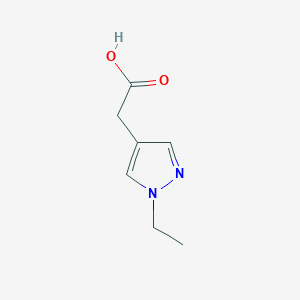
![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)
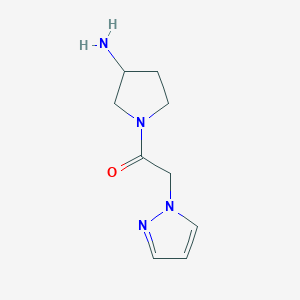



![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)
![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)
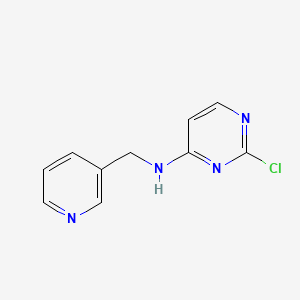
![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)
